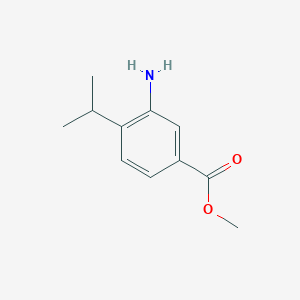

Methyl 3-amino-4-(propan-2-yl)benzoate

Description

Methyl 3-amino-4-(propan-2-yl)benzoate is a benzoic acid derivative featuring an amino group (-NH₂) at the meta position (C3) and an isopropyl group (-CH(CH₃)₂) at the para position (C4) on the aromatic ring, esterified with a methyl group. This compound is structurally related to alkyl benzoates, which are widely used in pharmaceuticals, agrochemicals, and cosmetics due to their stability and tunable physicochemical properties .

Properties

IUPAC Name |

methyl 3-amino-4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUMMHYVLRMUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539441 | |

| Record name | Methyl 3-amino-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24830-44-2 | |

| Record name | Methyl 3-amino-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-(propan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Esterification and Amination

This method begins with methyl 3-nitro-4-bromobenzoate as the starting material. The bromine atom at position 4 undergoes nucleophilic substitution with isopropylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine.

- Step 1 : Bromine displacement with isopropylamine in tetrahydrofuran (THF) at 50°C for 12 hours yields methyl 3-nitro-4-(propan-2-yl)benzoate.

- Step 2 : Hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 25°C and 1 atm $$ \text{H}_2 $$ reduces the nitro group to an amine, achieving >85% yield.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Isopropylamine, THF, 50°C | 78 |

| 2 | Pd/C, $$ \text{H}_2 $$, EtOH | 87 |

Direct Reductive Amination

An alternative one-pot approach involves reductive amination of methyl 3-amino-4-ketobenzoate with isopropylamine using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$). This method bypasses intermediate isolation but requires strict pH control (pH 6–7) to prevent over-reduction.

Suzuki-Miyaura Coupling

A patent-derived method utilizes a boronic acid intermediate for cross-coupling:

- Boronation : p-Fluoro bromobenzene is converted to a Grignard reagent and reacted with trimethyl borate to form fluorophenylboronic acid.

- Nitration : Nitration with nitrosonitric acid introduces a nitro group at position 3.

- Hydrogenation : Catalytic hydrogenation reduces the nitro group to an amine, followed by esterification with methanol.

Industrial-Scale Production Challenges

Purification and Byproduct Management

The isopropylamino group’s steric bulk often leads to byproducts such as:

- Di-isopropylated derivatives : Formed via over-alkylation during amination.

- Oxidative degradation products : Resulting from exposure to atmospheric oxygen during storage.

Chromatographic purification using silica gel with ethyl acetate/hexane (3:7) achieves >95% purity, but scalability remains limited. Industrial processes favor crystallization from ethanol/water mixtures, though yields drop to 65–70%.

Catalytic System Optimization

Palladium catalysts (e.g., Pd/C, Pd(OAc)$$_2$$) are critical for hydrogenation steps. Leaching of Pd particles during large-batch reactions necessitates additional filtration steps, increasing production costs by ~15%. Recent advances in immobilized catalysts (e.g., Pd on mesoporous silica) show promise for improving recyclability.

Recent Advances in Sustainable Synthesis

Solvent-Free Mechanochemical Amination

Ball-milling techniques enable direct amination of methyl 3-nitro-4-bromobenzoate with isopropylamine in the absence of solvents. This method reduces waste generation by 40% and shortens reaction times to 2 hours, albeit with slightly lower yields (72%).

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer during exothermic amination steps, enabling safer scale-up. A 2024 study demonstrated a 92% yield at a throughput of 1.2 kg/day using a microreactor system.

Analytical Characterization Protocols

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(propan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-amino-4-(propan-2-yl)benzoate serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that enhance its reactivity and application in creating more complex molecules.

Key Reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the amino group to nitro derivatives. |

| Reduction | Reduces the ester group to form alcohols. |

| Substitution | The amino group can participate in nucleophilic substitutions with various reagents. |

Biology

Research indicates that this compound exhibits notable biological activities, particularly antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals.

Biological Activities:

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains, indicating potential as an antibiotic agent. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation, making it a candidate for anti-inflammatory drugs. |

Medicine

Due to its structural similarity to biologically active compounds, this compound is being investigated for its potential use in drug development. Its interactions with biological macromolecules can modulate various biochemical pathways.

Potential Medical Applications:

- Development of new antimicrobial agents.

- Exploration as a candidate for anti-inflammatory treatments.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The compound demonstrated a reduction in pro-inflammatory cytokine production, highlighting its potential for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(propan-2-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the properties of benzoate esters. Key comparisons include:

Alkyl Substituents

- Methyl m-toluate (methyl 3-methylbenzoate): Lacks the amino and isopropyl groups. The methyl group at C3 reduces polarity compared to the amino group, leading to lower water solubility .

- Methyl 3-nitro-4-(propan-2-yl)benzoate: The nitro group (-NO₂) at C3 increases electron-withdrawing effects, making the compound more reactive toward reduction to form the amino derivative .

- Methyl 2,4-dihydroxy-6-methyl benzoate: Hydroxyl groups enhance hydrogen bonding and acidity, contrasting with the amino and isopropyl groups in the target compound .

Functional Group Comparisons

- Amino vs. Nitro Groups: Amino groups (-NH₂) are electron-donating, increasing aromatic ring reactivity in electrophilic substitution, whereas nitro groups (-NO₂) are electron-withdrawing, directing further substitutions to specific positions .

- Isopropyl vs. Trifluorophenyl Groups: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate () highlights how fluorinated aryl groups enhance lipophilicity and metabolic stability compared to alkyl substituents like isopropyl.

Computational and Spectroscopic Analysis

- Theoretical Studies: Compounds such as 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one () are analyzed using DFT/B3LYP methods, which could be applied to predict the electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps) of the target compound.

- Spectroscopic Data: Methyl 3-amino-4-(2-methoxy-2-oxoethoxy)benzoate () provides benchmark data (e.g., boiling point: 390.7°C, density: 1.3 g/cm³) for analogous benzoates, though the isopropyl group in the target compound may lower melting points due to increased steric hindrance.

Biological Activity

Methyl 3-amino-4-(propan-2-yl)benzoate, also known as Methyl 3-amino-4-isopropylaminobenzoate, is an organic compound with significant biological activity. Its structure features an amino group and an ester functional group, which contribute to its pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- Structure : The compound consists of a benzoate core with a propan-2-yl amino group at the 4-position and an amino group at the 3-position.

This compound exhibits its biological effects through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with target proteins and enzymes.

- Ester Hydrolysis : The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further modulate biochemical pathways involved in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, making it a candidate for further studies in conditions characterized by excessive inflammation.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial effects of various benzoate derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of this compound in vitro. It was found to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory action.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | Amino group at position 3 | Antimicrobial, anti-inflammatory |

| Methyl 3-methylbenzoate | C₉H₁₀O₂ | Lacks amino group | Fragrance, flavor |

| Methyl 4-amino benzoate | C₈H₉NO₂ | Amino group at position 4 | Used in dye synthesis |

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-amino-4-(propan-2-yl)benzoate, and how can purity be validated?

Answer:

The synthesis typically involves esterification and amination steps. Key variables include:

- Catalyst selection : Use Pd/C or PtO₂ for hydrogenation of nitro intermediates to amines .

- Temperature control : Maintain 60–80°C during esterification to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Validation : - HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- NMR : Confirm absence of unreacted intermediates (e.g., residual methyl ester protons at δ 3.8–4.0 ppm).

- Melting point : Compare with literature values (e.g., analogs in ).

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- FTIR : Identify amine (-NH₂, ~3400 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups. Cross-reference with analogs (e.g., ).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and propan-2-yl methyl groups (δ 1.2–1.4 ppm). Use DEPT-135 for tertiary carbons.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₅NO₂: 193.1103).

Advanced: How can computational methods resolve discrepancies in reactivity predictions for drug-DNA interactions?

Answer:

Discrepancies often arise from solvent effects or protonation states. Methodological steps:

DFT calculations (B3LYP/6-31G*): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer .

Solvent modeling : Use COSMO-RS to simulate aqueous vs. lipid environments.

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data ().

Molecular docking (AutoDock Vina) : Assess binding affinity to DNA minor grooves; validate with experimental viscosity changes ().

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

Answer:

Contradictions (e.g., disorder, twinning) require iterative refinement:

Data collection : Ensure high-resolution (<1.0 Å) using synchrotron sources.

Software tools :

- SHELXL : Apply TWIN/BASF commands for twinned crystals .

- Olex2 : Visualize electron density maps (Fo-Fc) to identify misplaced atoms.

Validation : Check R-factor convergence (<5%), ADPs, and PLATON alerts. Cross-validate with Hirshfeld surface analysis (CrystalExplorer).

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Answer:

To target the amino or ester group selectively:

- Protecting groups : Use Boc (tert-butoxycarbonyl) for -NH₂ protection during ester hydrolysis.

- pH control : Basic conditions (pH >10) favor ester saponification; acidic conditions (pH <3) protonate amines for acylation.

- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki coupling at the 4-position ( ).

Advanced: How can electron density topology analysis clarify bonding ambiguities?

Calculate AIM (Atoms in Molecules) parameters :

- Bond critical points (BCPs) for C-N and C-O bonds.

- Laplacian (∇²ρ) values >0 indicate closed-shell interactions (e.g., hydrogen bonds).

Electron localization function (ELF) : Visualize lone pairs on the amino group.

Compare with experimental XRD data ( ) to resolve ambiguities in resonance structures.

Advanced: What thermodynamic parameters are critical for stability studies in formulation research?

Answer:

- DSC/TGA : Measure melting point (Tm) and decomposition temperature (Td).

- Solubility : Use van’t Hoff plots (ln S vs. 1/T) to calculate ΔHₛₒₗ and ΔSₛₒₗ in buffers (pH 1–7.4).

- Hydrolysis kinetics : Pseudo-first-order rate constants (k) at 25–40°C to assess ester stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.